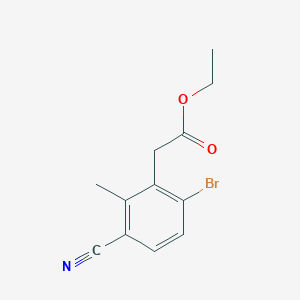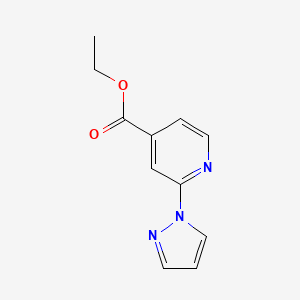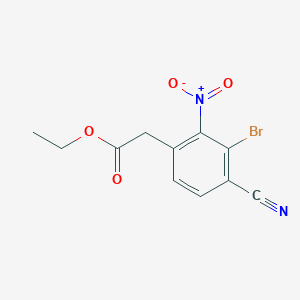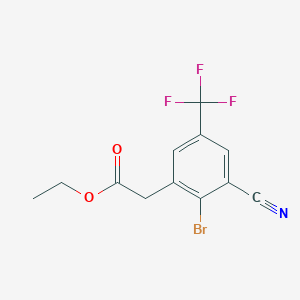
1-(4-Bromo-3-methylbenzoyl)aziridine
概要
説明
1-(4-Bromo-3-methylbenzoyl)aziridine, also known as 4-Bromo-3-methyl-N-(phenylmethyl)aziridine-1-carboxamide, is a compound belonging to the aziridine family of chemicals. Aziridines are organic compounds containing the aziridine functional group, a three-membered heterocycle with one amine and two methylene bridges .
Synthesis Analysis
Aziridines are versatile building blocks in organic synthesis due to their high strain energy associated with small rings, providing a significant driving force for ring-opening functionalizations . The synthesis of aziridines often involves cyclization via nitrogen displacement of a vicinal leaving group .Molecular Structure Analysis
The molecular formula of this compound is C10H10BrNO, and its molecular weight is 240.1 g/mol.Chemical Reactions Analysis
Aziridines are known for their distinctive nitrogen-containing three-membered ring structures. They serve as versatile crosslinkers in automotive coatings and adhesives . The ring-opening reaction of the aziridine crosslinker with the carboxyl groups in the resin at room temperature has been confirmed .Physical And Chemical Properties Analysis
Aziridines can effectively enhance both the physical and chemical properties of polyurethane coatings . The ring-opening reaction of the aziridine crosslinker with the carboxyl groups in the resin at room temperature has been confirmed .科学的研究の応用
Radiosensitization and Cytotoxicity
1-(4-Bromo-3-methylbenzoyl)aziridine and its analogues show potential as radiosensitizers and bioreductively activated cytotoxins, particularly towards hypoxic tumor cells. These compounds demonstrate the ability to selectively target tumor cells under low oxygen conditions, making them relevant in the context of cancer treatment and research. For instance, Jenkins et al. (1990) explored the synthesis and evaluation of such compounds, finding them effective as radiosensitizers and cytotoxins in vitro and in vivo (Jenkins et al., 1990).
Ring Transformation Studies
Studies by D’hooghe et al. (2005) and others have examined the ring transformation of aziridine compounds, leading to the development of novel compounds with potential therapeutic applications. These transformations allow for the creation of new molecules with varied biological activities, which could be crucial in the development of new drugs or treatment methods (D’hooghe et al., 2005).
Photochemistry and Photolabeling Applications
The photochemistry of aziridine compounds, including those similar to this compound, has been studied for their potential in photolabeling applications. This involves using these compounds in procedures that rely on light to activate chemical reactions, which can be useful in various research and diagnostic applications. Woelfle et al. (1988) investigated the photochemistry of related compounds, demonstrating their potential in photolabeling (Woelfle et al., 1988).
Synthesis of Novel Compounds and Reactivity Studies
Research has been conducted on the synthesis and reactivity of aziridines, including exploring their potential in the creation of new chemical entities. These studies have implications in medicinal chemistry and drug development, where the synthesis of new compounds can lead to the discovery of new therapeutic agents. For example, research by D’hooghe et al. (2006) delved into the synthesis of 1-arylmethyl-2-(cyanomethyl)aziridines and their transformation into other compounds, showing the versatility of aziridine compounds in chemical synthesis (D’hooghe et al., 2006).
Immunomodulatory Properties
Aziridine compounds, including those structurally similar to this compound, have shown immunomodulatory properties. Baba Ahmed et al. (2008) studied the effects of a specific aziridine compound on human lymphocyte proliferation and interleukin secretion, suggesting potential applications in immune response modulation (Baba Ahmed et al., 2008).
作用機序
Safety and Hazards
将来の方向性
Recent advances in the chemistry and reactivity of aziridines have been reported, and there is a focus on the most recent advances, trends, and future directions . Aziridines are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds .
特性
IUPAC Name |
aziridin-1-yl-(4-bromo-3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7-6-8(2-3-9(7)11)10(13)12-4-5-12/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWMIEYAFOGOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




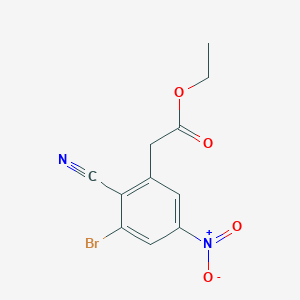

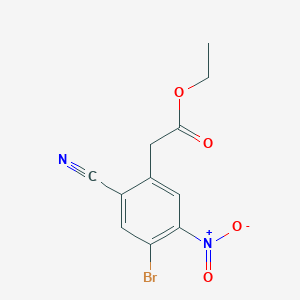

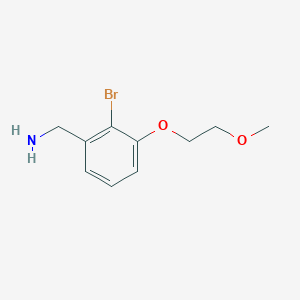

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4,7,10,13-pentaoxapentadecan-15-ol](/img/structure/B1414034.png)
